molecular formula C10H20N2O2S B12351212 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone

2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone

Cat. No.: B12351212
M. Wt: 232.35 g/mol
InChI Key: OKQKSPPJBPLEQF-UHFFFAOYSA-N
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Description

2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a hexylthio group at the 2-position and a hydroxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters.

    Introduction of the Hexylthio Group: The hexylthio group can be introduced via a nucleophilic substitution reaction using hexylthiol and a suitable leaving group on the pyrimidinone core.

    Hydroxylation: The hydroxy group at the 6-position can be introduced through selective hydroxylation reactions, often using oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinone core or the sulfur atom, depending on the reagents used.

    Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyrimidinone core or sulfur atom.

    Substitution: Compounds with different substituents replacing the hexylthio group.

Scientific Research Applications

2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylthio group and hydroxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-(Methylthio)-6-hydroxy-4(3H)-pyrimidinone
  • 2-(Ethylthio)-6-hydroxy-4(3H)-pyrimidinone
  • 2-(Butylthio)-6-hydroxy-4(3H)-pyrimidinone

Comparison: 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone is unique due to the length of its hexylthio group, which can influence its solubility, binding affinity, and overall biological activity. Compared to shorter alkylthio derivatives, the hexylthio group may provide enhanced interactions with hydrophobic regions of molecular targets, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-hexylsulfanyl-6-hydroxy-1,3-diazinan-4-one

InChI

InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h8,10-11,13H,2-7H2,1H3,(H,12,14)

InChI Key

OKQKSPPJBPLEQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1NC(CC(=O)N1)O

Origin of Product

United States

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